molecular formula C15H9Cl2NO B112813 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde CAS No. 590390-82-2

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112813
CAS No.: 590390-82-2
M. Wt: 290.1 g/mol
InChI Key: SIKIWMRYORRTEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position. It is a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity.

Scientific Research Applications

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and dyes.

Future Directions

The future research directions for such compounds could involve further exploration of their potential applications. For instance, similar compounds have been studied for their potential use in anti-TB drug development . Additionally, new and efficient processes for the synthesis of these compounds are continually being developed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,4-dichlorobenzaldehyde with indole in the presence of a suitable catalyst. One common method is the Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3-position of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 2-(2,4-dichlorophenyl)-1H-indole-3-carboxylic acid.

    Reduction: 2-(2,4-dichlorophenyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its indole core structure, which imparts distinct chemical reactivity and biological activity compared to other dichlorophenyl derivatives. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKIWMRYORRTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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